N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide (CAS 1058461-50-9) is an acetamide derivative featuring a benzodioxolyl moiety linked to a dihydropyrimidinone core via an ethoxyphenyl substituent. Its molecular formula is C22H21N3O5, with a molecular weight of 407.4 g/mol . The Smiles notation (CCOc1ccc(-c2cc(=O)n(CC(=O)NCc3ccc4c(c3)OCO4)cn2)cc1) highlights the ethoxy group (–OCH2CH3) at the para position of the phenyl ring, a critical structural feature influencing its physicochemical and pharmacological properties .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-2-27-16-6-3-14(4-7-16)17-10-21(26)24(12-22-17)11-20(25)23-15-5-8-18-19(9-15)29-13-28-18/h3-10,12H,2,11,13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURNYZOWYHSNTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
Chemical Structure:
The compound features a benzodioxole moiety, a pyrimidine ring, and an ethoxyphenyl group. Its molecular formula is with a molecular weight of 432.43 g/mol.
Synthesis:
The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of the benzodioxole and pyrimidine intermediates. The final coupling reaction may utilize various reagents under optimized conditions to enhance yield and purity.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as enzymes and receptors. This interaction can lead to modulation of various biochemical pathways, potentially influencing cellular processes like apoptosis and proliferation.
Anticancer Effects
Research has highlighted the anticancer potential of compounds related to benzodioxole structures. For instance, studies have shown that derivatives exhibit cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 5 | A549 | 12.11 | Induces apoptosis |
| Compound 5 | C6 | 25.0 | Disrupts mitochondrial potential |
In a study evaluating benzodioxole derivatives, it was found that certain compounds increased early and late apoptosis in A549 and C6 cells while maintaining lower toxicity towards normal NIH/3T3 cells .
Enzyme Inhibition
The compound's structural features suggest potential as an inhibitor for various enzymes. For example, studies on related compounds have indicated inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurobiology . However, the specific interactions of this compound with these enzymes require further investigation.
Study on Cytotoxicity
A recent study synthesized several benzodioxole derivatives and evaluated their cytotoxicity against A549 human lung adenocarcinoma cells. The results indicated that the presence of specific substituents significantly influenced the anticancer activity:
| Substituent | Cytotoxicity (A549) | Effect on Apoptosis |
|---|---|---|
| Biphenyl | High | Increased |
| Ethoxyphenyl | Moderate | Moderate |
| No substituent | Low | Minimal |
This data suggests that structural modifications can enhance biological activity, emphasizing the importance of chemical design in drug development .
Comparison with Similar Compounds
Comparison with Structural Analogs
Methoxy-Substituted Analog
The closest analog, N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide (CAS 1058198-01-8), differs only in the substituent at the phenyl ring (–OCH3 vs. –OCH2CH3). Key differences include:
- Molecular formula : C21H19N3O5 vs. C22H21N3O3.
- Molecular weight : 393.4 g/mol vs. 407.4 g/mol.
- This could enhance membrane permeability but reduce aqueous solubility .
Table 1: Substituent Effects on Key Properties
| Property | Ethoxy Derivative (Target) | Methoxy Analog |
|---|---|---|
| Molecular Weight | 407.4 g/mol | 393.4 g/mol |
| Substituent Size | Larger (–OCH2CH3) | Smaller (–OCH3) |
| Predicted logP | Higher | Lower |
| Synthetic Accessibility | Similar | Similar |
Thioether-Linked Dihydropyrimidinone Acetamide
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (Compound 5.12, ) shares a dihydropyrimidinone core but differs in:
- Linker : Thioether (–S–) vs. oxygen-based (–O–) linkage.
- Substituents : Benzyl group vs. benzodioxolylmethyl.
- Physicochemical Data : Melting point = 196°C; NMR signals for NH (δ 12.50) and aromatic protons (δ 7.05–7.60) .
Key Implications:
Thienopyrimidine-Based Acetamide
N-{3-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide (Compound 6, ) replaces the dihydropyrimidinone with a thienopyrimidine core. Notable contrasts include:
- Heterocyclic Core: Thienopyrimidine (fused thiophene + pyrimidine) vs. dihydropyrimidinone (partially saturated pyrimidine).
- Pharmacophore: Thienopyrimidines are known for kinase inhibition, while dihydropyrimidinones often exhibit diverse enzyme-modulating activity .
- Physical Data : Melting point = 190–191°C; LC-MS: m/z 362.0 [M+H]+ .
Benzodiazepine-Fused Acetamide
(S)-2-(5-(But-3-en-1-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)acetamide (Compound 11p, ) represents a structurally complex analog with a benzodiazepine scaffold. Differences include:
Structural and Functional Insights
Role of the Ethoxy Group
The ethoxy substituent in the target compound likely enhances binding affinity to hydrophobic pockets in target proteins compared to smaller groups (e.g., methoxy). However, this could also increase metabolic susceptibility via oxidative pathways .
Dihydropyrimidinone Core
The 6-oxo-1,6-dihydropyrimidinone moiety is a versatile pharmacophore found in antiviral and anticancer agents.
Preparation Methods
Biginelli Reaction for Dihydropyrimidinone Formation
The dihydropyrimidinone scaffold is synthesized via the Biginelli reaction, a three-component cyclocondensation of 4-ethoxybenzaldehyde , ethyl acetoacetate , and urea under acidic conditions.
Procedure :
-
Combine 4-ethoxybenzaldehyde (1.0 equiv), ethyl acetoacetate (1.2 equiv), and urea (1.5 equiv) in ethanol.
-
Add concentrated HCl (0.3 equiv) and reflux at 80°C for 6–8 hours.
-
Cool, precipitate with ice water, and filter to obtain 4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl acetate as a white solid.
Characterization :
-
Yield : 68–72%
-
Melting Point : 198–201°C
-
1H NMR (DMSO-d6) : δ 9.32 (s, 1H, NH), 7.45 (d, J = 8.6 Hz, 2H, ArH), 6.95 (d, J = 8.6 Hz, 2H, ArH), 5.12 (s, 1H, CH), 4.02 (q, J = 7.0 Hz, 2H, OCH2CH3), 2.25 (s, 3H, COCH3).
Functionalization of Dihydropyrimidinone
N1-Alkylation with Chloroacetamide
The N1 position of the dihydropyrimidinone is alkylated using chloroacetyl chloride under basic conditions.
Procedure :
-
Suspend 4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl acetate (1.0 equiv) in anhydrous DMF.
-
Add chloroacetyl chloride (1.2 equiv) dropwise at 0°C.
-
Stir at room temperature for 3 hours, then pour into ice water.
-
Filter and recrystallize from ethanol to yield 2-chloro-N-(4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide .
Characterization :
-
Yield : 62–65%
-
IR (KBr) : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N)
-
1H NMR (CDCl3) : δ 8.15 (s, 1H, NH), 7.52 (d, J = 8.8 Hz, 2H, ArH), 6.91 (d, J = 8.8 Hz, 2H, ArH), 4.85 (s, 2H, CH2Cl), 4.05 (q, J = 7.0 Hz, 2H, OCH2CH3).
Synthesis of Benzodioxolyl Acetamide
Amidation of 5-Amino-1,3-benzodioxole
5-Amino-1,3-benzodioxole is coupled with chloroacetyl chloride to form the acetamide intermediate.
Procedure :
-
Dissolve 5-amino-1,3-benzodioxole (1.0 equiv) in dichloromethane.
-
Add triethylamine (2.0 equiv) and chloroacetyl chloride (1.1 equiv) at 0°C.
-
Stir for 2 hours, wash with water, and concentrate to obtain 2-chloro-N-(2H-1,3-benzodioxol-5-yl)acetamide .
Characterization :
-
Yield : 85–88%
-
Melting Point : 145–148°C
-
1H NMR (CDCl3) : δ 6.85 (d, J = 8.2 Hz, 1H, ArH), 6.72 (s, 1H, ArH), 6.65 (d, J = 8.2 Hz, 1H, ArH), 4.78 (s, 2H, CH2Cl), 4.25 (s, 2H, OCH2O).
Final Coupling Reaction
Nucleophilic Substitution
The chloroacetamide intermediates are coupled via nucleophilic substitution to form the target compound.
Procedure :
-
Combine 2-chloro-N-(4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide (1.0 equiv) and 2-chloro-N-(2H-1,3-benzodioxol-5-yl)acetamide (1.1 equiv) in acetonitrile.
-
Add K2CO3 (2.5 equiv) and reflux at 80°C for 12 hours.
-
Filter, concentrate, and purify via column chromatography (hexane/EtOAc 3:1) to obtain the title compound.
Characterization :
-
Yield : 58–60%
-
Melting Point : 210–213°C
-
1H NMR (DMSO-d6) : δ 10.25 (s, 1H, NH), 8.10 (s, 1H, NH), 7.50 (d, J = 8.8 Hz, 2H, ArH), 7.02 (d, J = 8.8 Hz, 2H, ArH), 6.88–6.80 (m, 3H, benzodioxolyl-H), 5.05 (s, 2H, OCH2O), 4.45 (s, 2H, CH2CO), 4.00 (q, J = 7.0 Hz, 2H, OCH2CH3).
Alternative Synthetic Routes
One-Pot Cyclocondensation-Amidation
A modified approach condenses the dihydropyrimidinone formation and amidation into a single step:
-
React 4-ethoxybenzaldehyde , ethyl acetoacetate , urea , and 2-chloro-N-(2H-1,3-benzodioxol-5-yl)acetamide in ethanol with HCl.
-
Reflux for 24 hours, purify via recrystallization (ethanol/water).
Yield : 50–55%
Analytical Validation
Purity and Stability
-
HPLC : Purity >98% (C18 column, acetonitrile/water 70:30).
-
Stability : Stable at room temperature for 6 months (dark, dry conditions).
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide?
- Methodology : The synthesis typically involves multi-step reactions, starting with condensation of a benzodioxol-5-amine derivative with a dihydropyrimidinone precursor. Key steps include:
- Step 1 : Activation of the pyrimidinone core via nucleophilic substitution using reagents like triethylamine in dimethylformamide (DMF) .
- Step 2 : Coupling the intermediate with the benzodioxole moiety under reflux conditions .
- Monitoring : Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress and ensure intermediate purity .
Q. Which spectroscopic techniques are critical for structural characterization?
- 1H/13C NMR : Assign peaks for the benzodioxole aromatic protons (δ 6.5–7.2 ppm) and the dihydropyrimidinone NH/OH groups (δ 9–12 ppm). Solvents like DMSO-d6 are preferred for resolving exchangeable protons .
- X-ray crystallography : Employ SHELX or WinGX for structure refinement. For example, SHELXL can resolve anisotropic displacement parameters and hydrogen bonding networks .
- IR spectroscopy : Identify carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and ether (C-O-C) vibrations (~1200 cm⁻¹) .
Q. What functional groups in this compound are pharmacologically relevant?
- Benzodioxole moiety : Implicated in enhancing blood-brain barrier permeability and metabolic stability .
- Dihydropyrimidinone core : Known for kinase inhibition and binding to ATP pockets in enzymes .
- Ethoxyphenyl group : Modulates lipophilicity and target selectivity .
Advanced Research Questions
Q. How can researchers optimize reaction yields during synthesis?
- Variables to test :
- Catalysts : Sodium hydride or potassium carbonate for deprotonation .
- Temperature : Controlled reflux (80–100°C) to avoid decomposition of heat-sensitive intermediates .
- Solvent polarity : DMF or DMSO for better solubility of aromatic intermediates .
- Statistical approaches : Use Design of Experiments (DoE) to identify optimal conditions for coupling efficiency .
Q. How should conflicting crystallographic data (e.g., disorder, twinning) be resolved?
- Software tools :
- SHELXL : Refine disordered regions by partitioning occupancy ratios .
- ORTEP (WinGX) : Visualize anisotropic displacement ellipsoids to detect twinning .
Q. What strategies are effective for studying structure-activity relationships (SAR) with this compound?
- Analog synthesis : Modify the ethoxyphenyl or benzodioxole groups (e.g., replace with methoxy or chloro substituents) .
- Biological assays : Test kinase inhibition (e.g., EGFR, VEGFR) and compare IC50 values against structural analogs (see table below) .
| Analog | Structural Modification | Biological Activity | Reference |
|---|---|---|---|
| Compound A | 4-Methoxyphenyl substitution | Enhanced EGFR inhibition (IC50 = 0.8 µM) | |
| Compound B | Chlorobenzodioxole variant | Improved anti-inflammatory activity (TNF-α reduction: 70%) | |
| Compound C | Pyrido[2,3-d]pyrimidine core | Increased solubility (logP = 2.1) |
Q. How can computational modeling guide target identification?
- Docking studies : Use AutoDock Vina or Schrödinger to predict binding to kinases (e.g., MAPK, CDK2). Focus on hydrogen bonding with the dihydropyrimidinone core .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .
Q. What in vivo models are suitable for evaluating pharmacokinetics?
- ADME profiling :
- Plasma stability : Incubate with rat liver microsomes and quantify metabolites via LC-MS .
- Tissue distribution : Use radiolabeled compound in murine models .
- Toxicity screening : Monitor liver enzyme (ALT/AST) levels and histopathology in repeated-dose studies .
Key Considerations for Experimental Design
- Data reproducibility : Replicate crystallographic experiments across multiple batches to confirm unit cell parameters .
- Counterion effects : Test acetate vs. hydrochloride salts to assess solubility differences .
- Batch variability : Characterize polymorphs via PXRD if biological activity varies between syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
